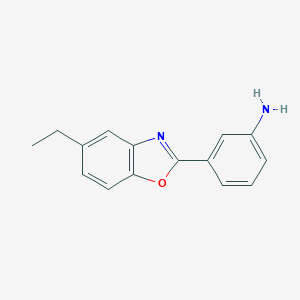

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine, also known as EBP, is an organic compound that has been the subject of scientific research for many years. It is a member of the benzooxazol family and is composed of an ethyl group, a benzooxazol group, and a phenylamine group. This compound has been studied for its potential applications in various fields, including biochemistry, physiology, and pharmacology.

Applications De Recherche Scientifique

Plastic Scintillators and Luminescence

Plastic scintillators based on polymethyl methacrylate (PMMA) with various luminescent dyes, including 2-biphenyl-5-phenyl-1,3-oxazole and others, are used for radiation detection due to their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. The study by Salimgareeva & Kolesov (2005) demonstrates how changing the conventional secondary solvents in these scintillators can improve their properties without altering their fundamental characteristics, highlighting the potential of such compounds in enhancing scintillator performance (Salimgareeva & Kolesov, 2005).

DNA Interaction and Drug Design

The synthetic dye Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, serve as a model for drug design, particularly in targeting AT-rich sequences. Issar & Kakkar (2013) review the uses of Hoechst derivatives in plant cell biology for chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, emphasizing the foundational role of such interactions in rational drug design and the investigation of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, including those with benzooxazole structures, focuses on their application in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. Lipunova et al. (2018) detail the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, showcasing the broad utility of these compounds in technology and materials science (Lipunova et al., 2018).

Propriétés

IUPAC Name |

3-(5-ethyl-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-10-6-7-14-13(8-10)17-15(18-14)11-4-3-5-12(16)9-11/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAMZMMYEPRNLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(biphenyl-2-yloxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433591.png)

![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(biphenyl-2-yloxy)acetohydrazide](/img/structure/B433594.png)

![N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B433602.png)

![4-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]benzoic acid](/img/structure/B433604.png)

![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B433606.png)

![N'-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B433607.png)

![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxyacetohydrazide](/img/structure/B433616.png)

![2-(2,3-dimethylphenoxy)-N'-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433619.png)

![2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B433627.png)

![4-Benzyl-2-bromo-6-({[4-(4-morpholinyl)phenyl]imino}methyl)phenol](/img/structure/B433634.png)

![5-bromo-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B433641.png)